prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
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Overview
Description
Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is an organic compound with intriguing potential across various scientific disciplines, including chemistry, biology, and medicine. This compound features a unique structure characterized by an alkynyl group, a dioxoisoquinoline moiety, and a butanoate ester linkage, making it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves several key steps:
Formation of the 1,3-dioxoisoquinoline core through cyclization reactions.
Introduction of the butanoate group via esterification reactions.
Addition of the prop-2-yn-1-yl group through nucleophilic substitution or similar mechanisms.
These reactions often require specific catalysts, solvents, and reaction conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through scalable processes, including continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods and computational chemistry can aid in the development of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution (nucleophilic or electrophilic)
Hydrolysis
Common Reagents and Conditions
Oxidation: : Can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitutions often use bases like sodium hydride, while electrophilic substitutions may utilize Lewis acids.
Hydrolysis: : Acidic or basic hydrolysis conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The reactions produce various derivatives depending on the specific conditions, such as hydroxylated, reduced, or substituted products.
Scientific Research Applications
Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has numerous applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its possible therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action for prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves several molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other biomolecules that interact specifically with the compound.
Pathways Involved: : Cellular signaling pathways, metabolic processes, and gene expression regulation influenced by the compound’s presence.
Comparison with Similar Compounds
Compared to similar compounds, prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate exhibits unique properties due to its distinct structure:
Similar Compounds
Prop-2-yn-1-yl benzoate
1,3-Dioxoisoquinoline derivatives
Butanoate esters
The presence of the prop-2-yn-1-yl group and the 1,3-dioxoisoquinoline moiety in a single molecule offers specific reactivity and biological activity that sets it apart from its analogs.
Properties
IUPAC Name |
prop-2-ynyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-2-12-24-16(21)10-5-11-20-18(22)14-8-3-6-13-7-4-9-15(17(13)14)19(20)23/h1,3-4,6-9H,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOXJJMRQGIBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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